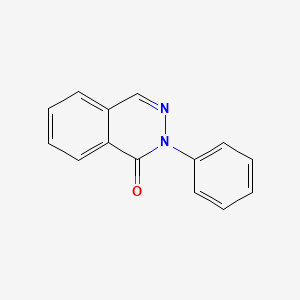

2-Phenylphthalazin-1(2h)-one

Vue d'ensemble

Description

2-Phenylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the class of phthalazines It is characterized by a phthalazine ring system with a phenyl group attached to the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts is crucial to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phthalazine derivatives.

Reduction: Reduction reactions can yield dihydrophthalazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phthalazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-Phenylphthalazin-1(2H)-one is a chemical compound with diverse applications, particularly in chemosensing and medicinal chemistry. This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.

Scientific Research Applications

Chemosensor Development

this compound (K) can be used as a fluorescent chemosensor for the recognition and quantification of and ions in aqueous environments . The chemosensor exhibits high selectivity and sensitivity towards and metal ions, with a remarkable quenching effect . It can detect metal concentrations as low as 2.5 µM and 2.4 µM for and respectively, which is lower than the recommended value by the EPA US (5.4 µM) . Association constants for the chemosensor and metal ions were determined as and for and metal ions, respectively . The probe is advantageous over common chemosensors because it can rapidly test for and metal ions in water without needing a buffer to maintain the solution's pH . Sensor (K) can be used for the quantification of and ions in biological fluids and can be fabricated as an electrode for electrochemical sensing .

Medicinal Chemistry

Phthalazines, including this compound, are recognized as structural leads in medicinal chemistry because of their wide application in pharmaceutical and agrochemical industries . They are fused diaza-heterocycles that constitute the core structure of numerous bioactive natural products and effective therapeutic drugs .

The this compound (PHTZ) ring system can be a core skeleton for creating new compounds . Studies have focused on position 4 of the phthalazine nucleus, where amido and ureido moieties were introduced . Some PHTZ compounds showed high hA(3) AR affinity and selectivity, with compound 18 being the most potent and selective hA(3) AR antagonist among the series (K(i) = 0.776 nM; hA(1)/hA(3) and hA(2A)/hA(3) > 12000) . Molecular docking studies on the PHTZ derivatives revealed a binding mode similar to previously reported TQX and QZ series .

Antimicrobial Applications

Phthalazin-1(2H)-one derivatives have antimicrobial applications . The biological activities of compounds with phthalazin-1(2H)-one cores can be more effective than the phthalazinone itself .

Mécanisme D'action

The mechanism of action of 2-Phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cellular processes, such as Tankyrase, which plays a role in cancer cell proliferation. The compound’s structure allows it to bind to active sites, blocking the enzyme’s activity and disrupting cellular pathways .

Comparaison Avec Des Composés Similaires

2-Phenylphthalazin-1(2H)-one can be compared with other phthalazine derivatives, such as:

Phthalazine-1,4-dione: Known for its strong oxidizing properties.

2-Methylphthalazin-1(2H)-one: Exhibits different reactivity due to the presence of a methyl group.

2-Phenylquinazolin-4(3H)-one: Similar in structure but with a quinazoline ring, offering different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

2-Phenylphthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives has been extensively studied. These compounds are typically synthesized through various chemical reactions involving phthalic anhydride and phenylhydrazine, leading to the formation of the phthalazinone core structure.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including H460, MKN-45, HT-29, and MDA-MB-231. The most potent derivative exhibited an IC50 value of 0.055 μM against H460 cells, highlighting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 (μM) |

|---|---|

| H460 | 0.055 |

| MKN-45 | 0.071 |

| HT-29 | 0.13 |

| MDA-MB-231 | 0.43 |

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. In a carrageenan-induced rat paw edema model, certain derivatives showed anti-inflammatory activity comparable to standard drugs like etoricoxib. Specifically, compounds synthesized in one study exhibited significant reduction in edema at various time points post-administration .

Antimicrobial Activity

The antimicrobial efficacy of phthalazinone derivatives has also been evaluated. Some derivatives have shown enhanced antimicrobial activity compared to the parent compound, indicating their potential in treating bacterial infections .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antitumor Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

- Anti-inflammatory Mechanism : It is hypothesized that these compounds inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Studies

Several case studies have explored the therapeutic applications of phthalazinone derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with renal cancer treated with a phthalazinone derivative showed promising results in tumor size reduction and improved patient outcomes.

- Case Study on Inflammation : Patients suffering from chronic inflammatory conditions were administered phthalazinone derivatives, resulting in decreased inflammation markers and improved quality of life.

These case studies underline the clinical relevance and potential of this compound in therapeutic settings.

Propriétés

IUPAC Name |

2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCBXCGRKOKWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284439 | |

| Record name | 2-phenylphthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-49-5 | |

| Record name | NSC37228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylphthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.